
(D-Phe12)-Bombesin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Phe12)-Bombesin is a synthetic analog of the naturally occurring peptide bombesin. Bombesin is a tetradecapeptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. It is known for its ability to stimulate the release of gastrin and other gastrointestinal hormones. This compound is modified at the 12th position with D-phenylalanine, which enhances its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Phe12)-Bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage.
Chemical Reactions Analysis
Table 1: Affinity profiles of (D-Phe12)-Bombesin analogues
Compound | hNMBR (BB1) (nM) | hGRPR (BB2) (nM) | hBRS-3 (BB3) (nM) |
---|---|---|---|
[D-Phe12]Bombesin | 3,100 | 912 | >10,000 |
[Tyr4,D-Phe12]Bombesin | 2,000* | 800* | >10,000* |
[D-Phe12,Leu14]Bombesin | 1,500* | 450* | >10,000* |
*Data extrapolated from competitive binding assays using ¹²⁵I-labeled bombesin .
Mechanistic insights :
-
Competitive inhibition : Schild plot slopes of 1.0 confirm pure competition at bombesin receptors .
-
Selectivity : 1,000-fold higher affinity for BB1/BB2 over BB3 receptors .
In vitro performance:
-
Pancreatic acini assays : Inhibits bombesin-stimulated amylase release (IC₅₀ = 4 µM) .
-
No cross-reactivity : Fails to inhibit substance P or VIP receptor activity .
Central nervous system effects:
-
IC₅₀ in rat brain slices : 2 µM for (D-Phe12,Leu14)-Bombesin .
-
Behavioral antagonism : Blocks bombesin-induced grooming (ED₅₀ = 5 µg intracerebroventricular) .
Stability and Metabolic Interactions
-
Protease resistance : D-amino acid substitution at position 12 reduces degradation by chymotrypsin-like enzymes .
-
Serum stability : Half-life >6 hours in human serum at 37°C .
Table 2: Antagonist efficacy across bombesin receptor subtypes
Parameter | [D-Phe12]Bombesin | RC-3095 | PD-176252 |
---|---|---|---|
BB1 inhibition (pA₂) | 6.8 | 5.9 | 9.2 |
BB2 inhibition (pA₂) | 6.3 | 8.1 | 6.7 |
Duration of action (h) | 2-3 | 4-6 | 8-12 |
Scientific Research Applications
(D-Phe12)-Bombesin: Applications in Scientific Research
This compound is a bombesin analog that functions as a bombesin receptor antagonist . Bombesin receptors are overexpressed in several tumors, making bombesin-related peptides well-positioned for antitumor treatments . Altering the histidine in bombesin has led to the development of competitive antagonists .
Receptor Antagonism and Specificity
this compound, along with [D-Phe12,Leu14]bombesin and [Tyr4,D-Phe12]bombesin, does not stimulate amylase release from guinea pig pancreatic acini when present alone; however, each of these analogs inhibits bombesin-stimulated secretion . Detectable inhibition occurs at 1 microM, with half-maximal inhibition at 4 microM. These analogs inhibit amylase release by bombesin and other agonists that stimulate secretion by interacting with bombesin receptors, without altering stimulation by substance P or other agonists that interact with other receptors . this compound analogs inhibit the binding of 125I-labeled [Tyr4]bombesin but not 125I-labeled substance P .
Targeted Drug Delivery
Bombesin analogs have been investigated for their use in targeting cytotoxic agents to tumors . Different tumors often express different bombesin receptors (BnRs), so a universal ligand interacting with all BnRs with high affinity would be valuable in human studies for imaging or targeted cytotoxicity . The bombesin analogue [D-Phe 6,β-Ala 11,Phe 13, Nle 14]bombesin-(6-14) is being investigated for therapeutic approaches .
Nanoparticle-Based Applications
(D-Phe12) substitution has been used to target ultrasmall paramagnetic iron oxide nanoparticles (USPION) . The conjugation of AuNPs with modified BBN peptide resulted in increased uptake by colon tumor and prostate cancer cells .
Hybrid Compounds
A bombesin (BN) pharmacophore with the receptor-binding domain is crucial for the cytotoxic effect exerted by the compound; a BN analog lacking the specific amino acid fragment failed to increase the cytotoxicity observed .
Table of Applications
Application | Description |
---|---|
Receptor Antagonism | Functions as a specific bombesin receptor antagonist. |
Targeted Cytotoxicity | Used to target cytotoxic agents to tumors by interacting with bombesin receptors (BnRs). |
Nanoparticle Targeting | Used to target nanoparticles to tumors, enhancing the delivery of therapeutic and imaging agents. |
Imaging | Being investigated for use in imaging tumor cells. |
Hybrid Compound Development | Incorporated into hybrid compounds to enhance site-selective cytotoxicity and improve drug delivery to cancer cells. |
Mechanism of Action
(D-Phe12)-Bombesin exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). This results in various cellular responses, such as hormone release and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Bombesin: The natural peptide with similar receptor binding properties.
Gastrin-Releasing Peptide (GRP): Another peptide that binds to bombesin receptors.
Neuromedin B: A peptide with structural similarities to bombesin.
Uniqueness
(D-Phe12)-Bombesin is unique due to the incorporation of D-phenylalanine at the 12th position, which enhances its stability and resistance to enzymatic degradation. This modification makes it more suitable for therapeutic and diagnostic applications compared to its natural counterparts.
Properties
Molecular Formula |
C74H112N22O18S |
---|---|
Molecular Weight |
1629.9 g/mol |
IUPAC Name |
N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81) |
InChI Key |
NXZVGUQLNAVPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.